molecular formula C6H12O2S B076633 Ethyl 3-(methylthio)propionate CAS No. 13327-56-5

Ethyl 3-(methylthio)propionate

Cat. No. B076633
CAS RN: 13327-56-5
M. Wt: 148.23 g/mol
InChI Key: YSNWHRKJEKWJNY-UHFFFAOYSA-N
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Description

Ethyl 3-(methylthio)propionate is a carboxylic ester obtained by the formal condensation of the carboxy group of 3-(methylthio)propionic acid with ethanol . It has a fruity, pineapple-like aroma .


Synthesis Analysis

Ethyl 3-(methylthio)propionate can be synthesized from Chloromethyl Methyl Sulfide and Silane .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(methylthio)propionate is C6H12O2S . The molecular weight is 148.22 .


Physical And Chemical Properties Analysis

Ethyl 3-(methylthio)propionate has a boiling point of 197°C and a density of 1.032 g/mL at 25°C . It has a refractive index of 1.46 .

Scientific Research Applications

C6H12O2S C_6H_{12}O_2S C6​H12​O2​S

. It’s a carboxylic ester obtained by the formal condensation of the carboxy group of 3-(methylthio)propionic acid with ethanol . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.

Food Flavoring Agent

Ethyl 3-(methylthio)propionate is used as a flavoring agent in the food industry. It imparts a fruity odor reminiscent of pineapple and is used to enhance the flavor profile of various food products. Its application in flavoring is due to its volatility and ability to mimic natural fruit flavors .

Aroma Compound in Fruits

This compound is a significant aroma constituent in several fruits, including pineapples. It contributes to the overall aroma profile of fresh-cut pineapple fruits, which is crucial for the sensory quality of fruit products. The compound’s presence and concentration can affect the perception of freshness and quality in fruit juices and other related products .

Plant Metabolite

As a plant metabolite, Ethyl 3-(methylthio)propionate plays a role in the metabolic processes of certain plants. It has been identified in species such as Cucumis melo (cantaloupe), Fragaria x ananassa (strawberry), and Ananas comosus (pineapple). Understanding its role in plant metabolism can provide insights into plant biochemistry and the development of agricultural products .

Synthetic Intermediate

In chemical synthesis, Ethyl 3-(methylthio)propionate serves as an intermediate for the production of other chemicals. Its reactivity due to the ester group makes it a valuable building block in organic synthesis, leading to a variety of end products in pharmaceuticals, agrochemicals, and other industrial chemicals .

Analytical Chemistry

This compound is used in analytical chemistry as a standard for calibrating instruments like gas chromatography-mass spectrometry (GC-MS). Its distinct mass spectral properties make it suitable for use as a reference compound, aiding in the identification and quantification of volatile compounds in complex mixtures .

Research on Plant Defense Mechanisms

Ethyl 3-(methylthio)propionate is involved in research on plant defense mechanisms against pests and diseases. As a sulfur-containing compound, it may play a role in the plant’s defense system, and studying its function could lead to the development of new strategies for crop protection .

Fragrance Industry

In the fragrance industry, Ethyl 3-(methylthio)propionate is used to create scents that have a tropical fruit nuance. It is utilized in perfumery to replicate or enhance natural fruit scents in various cosmetic and personal care products .

Environmental Studies

The compound’s role in the environment, particularly in relation to its biodegradation and interaction with other environmental chemicals, is an area of study. Research into its environmental fate can inform policies on the use and disposal of chemicals that contain or release Ethyl 3-(methylthio)propionate .

Safety And Hazards

Ethyl 3-(methylthio)propionate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment, including chemical impermeable gloves .

properties

IUPAC Name

ethyl 3-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNWHRKJEKWJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065414
Record name Ethyl 3-(methylthio)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with onion-like, fruity, sweet odour
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

196.00 to 197.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-(methylthio)propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040413
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mL in 1 mL 95% alcohol (in ethanol)
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.030-1.035
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-(methylthio)propionate

CAS RN

13327-56-5
Record name Ethyl 3-methylthiopropionate
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Record name Ethyl 3-methylthiopropionate
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Record name 13327-56-5
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Record name Propanoic acid, 3-(methylthio)-, ethyl ester
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Record name Ethyl 3-(methylthio)propionate
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Record name Ethyl 3-(methylthio)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.050
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Record name ETHYL 3-METHYLTHIOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl 3-(methylthio)propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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